molecular formula C16H18N2O5S B4890358 N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B4890358
M. Wt: 350.4 g/mol
InChI Key: JKURMMPHFPVDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, also known as HPMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPMG is a small molecule that has been synthesized and studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is not fully understood, but it is believed to involve the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling pathways. N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to inhibit the activity of several protein kinases, including glycogen synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 2 (CDK2).
Biochemical and Physiological Effects:
N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have several biochemical and physiological effects. In neuronal cells, N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to protect against oxidative stress and reduce inflammation. In cancer cells, N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to inhibit cell proliferation and induce apoptosis. N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide in lab experiments is its relatively low cost and easy synthesis method. N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is also stable and can be stored for extended periods without degradation. However, one limitation of using N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide. One area of research is to further investigate its mechanism of action and identify specific protein kinases that are targeted by N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide. Another area of research is to explore the potential use of N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, research can be conducted to improve the solubility of N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide in water, which can expand its potential applications in lab experiments.

Synthesis Methods

The synthesis of N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves several steps, including the protection of the amine group, the formation of the sulfonamide, and the deprotection of the amine group. The protected amine group is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonamide. The deprotection of the amine group is then carried out using hydrochloric acid, resulting in the formation of N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide. The overall yield of N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide synthesis is approximately 30%.

Scientific Research Applications

N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been studied in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has also been studied for its potential use as a cancer therapeutic agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-18(11-16(20)17-12-4-3-5-13(19)10-12)24(21,22)15-8-6-14(23-2)7-9-15/h3-10,19H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKURMMPHFPVDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.